N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including benzothiazole and thiazole rings, a sulfamoyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of benzothiazole and thiazole rings, a sulfamoyl group, and an amide group . The exact structure would depend on the specific arrangement and bonding of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole and thiazole rings, the sulfamoyl group, and the amide group. These functional groups could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole and thiazole rings could contribute to its aromaticity and stability .Scientific Research Applications
Antimicrobial Applications
A study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating significant antimicrobial activity, particularly against Gram-positive bacterial strains. These compounds showed potential as more potent alternatives to reference drugs in combating pathogenic strains (Bikobo et al., 2017).
Another research effort led by Ikpa et al. (2020) involved synthesizing hybrid compounds by coupling sulphonamide and benzothiazole structures, aiming to enhance antibacterial properties. The synthesized compounds exhibited antibacterial activities against various strains, including Escherichia coli, although 2-amino-6-phenylbenzothiazole showed no activity against E. coli (Ikpa et al., 2020).
Anticancer Applications
Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines. The compounds displayed moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Synthesis and Characterization
Horishny and Matiychuk (2020) reported on the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through a "green" synthesis approach using water as the reaction medium. This method aligns with the principles of green chemistry, offering nearly quantitative yields and highlighting the compound's potential versatility in various applications (Horishny & Matiychuk, 2020).
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S3/c1-28(17-7-3-2-4-8-17)34(30,31)18-13-11-16(12-14-18)22(29)27-24-26-20(15-32-24)23-25-19-9-5-6-10-21(19)33-23/h2-15H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDLJELAVZIRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.